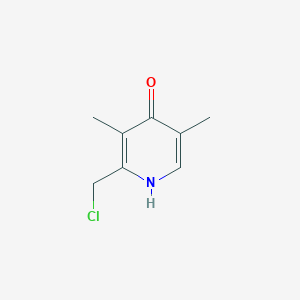
2-Chloromethyl-3,5-dimethylpyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromethyl-3,5-dimethylpyridin-4-ol is an aromatic heterocyclic compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to proton pump inhibitors like omeprazole .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol. One common method includes the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds through the formation of a chloromethyl intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .
化学反应分析
Types of Reactions
2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 3,5-Dimethylpyridin-4-ol.
科学研究应用
2-Chloromethyl-3,5-dimethylpyridin-4-ol is widely used in scientific research due to its versatility:
作用机制
The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol primarily involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of proton pump inhibitors, the compound undergoes further chemical transformations to form the active drug, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .
相似化合物的比较
Similar Compounds
2-Chloromethyl-3,4-dimethoxypyridine: Used in the synthesis of pantoprazole.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Another intermediate in the synthesis of proton pump inhibitors.
Uniqueness
2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern, which makes it particularly suitable for the synthesis of omeprazole and related compounds. Its chemical properties allow for selective reactions that are essential in pharmaceutical synthesis .
生物活性
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of proton pump inhibitors, such as omeprazole, which are essential in treating gastric acid-related disorders. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
The chemical structure of this compound features a chloromethyl group and a hydroxyl group on the pyridine ring. The synthesis typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol using formaldehyde and hydrochloric acid under acidic conditions. This method can be optimized using continuous flow reactors to enhance yield and minimize by-products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in gastric acid secretion. It acts as an enzyme inhibitor, particularly targeting the H+/K+ ATPase enzyme in the stomach lining, which is crucial for acid production. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, making it valuable in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Biological Activity
The compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in relation to proton pump inhibition.
- Receptor Modulation : Research indicates potential applications in modulating receptor activity related to various biological pathways.
Applications in Medicinal Chemistry
This compound serves as a precursor for several pharmaceutical compounds. Its unique substitution pattern allows for selective reactions essential for synthesizing various drugs:
| Compound Name | Key Features |
|---|---|
| Omeprazole | Proton pump inhibitor used to treat gastric acid disorders. |
| Lansoprazole | Another proton pump inhibitor with similar mechanisms. |
| Rabeprazole | A newer generation proton pump inhibitor derived from similar pathways. |
This compound's utility extends beyond proton pump inhibitors; it is also employed in research focusing on enzyme mechanisms and as a probe for investigating biological pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Proton Pump Inhibitor Development : A study demonstrated the synthesis of novel derivatives based on this compound that showed enhanced potency against gastric acid secretion compared to traditional inhibitors .
- Enzyme Interaction Studies : Research indicated that derivatives of this compound could serve as effective probes to study enzyme mechanisms involved in drug metabolism and action.
属性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













